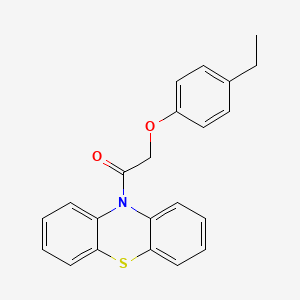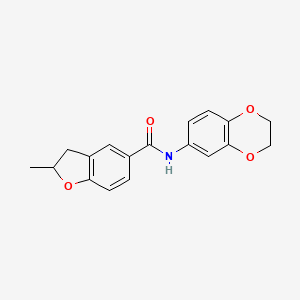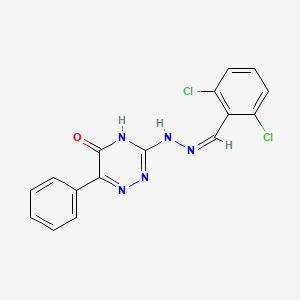
2-(4-ETHYLPHENOXY)-1-(10H-PHENOTHIAZIN-10-YL)ETHAN-1-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-ETHYLPHENOXY)-1-(10H-PHENOTHIAZIN-10-YL)ETHAN-1-ONE is a synthetic organic compound that belongs to the class of phenothiazine derivatives Phenothiazines are known for their diverse pharmacological activities, including antipsychotic, antiemetic, and antihistaminic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ETHYLPHENOXY)-1-(10H-PHENOTHIAZIN-10-YL)ETHAN-1-ONE typically involves the following steps:
Formation of the Phenothiazine Core: The phenothiazine core can be synthesized through the cyclization of diphenylamine with sulfur or sulfur-containing reagents.
Etherification: The phenothiazine core is then reacted with 4-ethylphenol in the presence of a base (e.g., potassium carbonate) to form the 4-ethylphenoxy derivative.
Acylation: The final step involves the acylation of the 4-ethylphenoxy derivative with an appropriate acylating agent (e.g., acetyl chloride) to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction steps but optimized for yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(4-ETHYLPHENOXY)-1-(10H-PHENOTHIAZIN-10-YL)ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The phenothiazine core can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenothiazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential antipsychotic or antiemetic effects.
Industry: May be used in the development of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-ETHYLPHENOXY)-1-(10H-PHENOTHIAZIN-10-YL)ETHAN-1-ONE would depend on its specific biological target. Phenothiazine derivatives typically exert their effects by interacting with neurotransmitter receptors, enzymes, or ion channels. The compound may modulate the activity of dopamine receptors, inhibit enzyme activity, or alter ion channel function, leading to its observed pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: A well-known antipsychotic phenothiazine derivative.
Promethazine: An antihistamine and antiemetic phenothiazine derivative.
Thioridazine: Another antipsychotic phenothiazine derivative.
Uniqueness
2-(4-ETHYLPHENOXY)-1-(10H-PHENOTHIAZIN-10-YL)ETHAN-1-ONE is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other phenothiazine derivatives. Its unique structure may result in different receptor binding affinities, metabolic pathways, and therapeutic effects.
Properties
IUPAC Name |
2-(4-ethylphenoxy)-1-phenothiazin-10-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO2S/c1-2-16-11-13-17(14-12-16)25-15-22(24)23-18-7-3-5-9-20(18)26-21-10-6-4-8-19(21)23/h3-14H,2,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKTSVKUSGGURSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(N'-CYCLOOCTYLIDENEHYDRAZINECARBONYL)METHYL]-N-(4-METHOXYPHENYL)BENZENESULFONAMIDE](/img/structure/B6138261.png)
![2-mercapto-3-[2-(4-morpholinyl)ethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6138266.png)
![2-[(3-chloro-2-methylphenyl)imino]-5-(2,3-dimethoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B6138293.png)
![methyl N-{[1-(2-fluorobenzyl)-6-oxo-3-piperidinyl]carbonyl}-beta-alaninate](/img/structure/B6138295.png)
![3-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B6138317.png)
![N-[(6-methylimidazo[1,2-a]pyridin-2-yl)methyl]-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6138323.png)
![2-methyl-7-(2-pyrazol-1-ylbenzoyl)-5,6,8,9-tetrahydro-3H-pyrimido[4,5-d]azepin-4-one](/img/structure/B6138331.png)
![1-(5-{[(2-chlorobenzyl)amino]methyl}-2-methoxyphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B6138342.png)
![1-[2-(2-methylphenoxy)-3-pyridinyl]-N-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}methanamine](/img/structure/B6138347.png)
![N-{(Z)-[(4-methylquinazolin-2-yl)amino][(phenylcarbonyl)amino]methylidene}benzamide](/img/structure/B6138349.png)
![ethyl 1-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-3-[(2E)-3-phenyl-2-propen-1-yl]-3-piperidinecarboxylate](/img/structure/B6138355.png)
![5-[4-(diethylamino)benzylidene]-1-(1-naphthyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6138368.png)
